Nordicentrine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

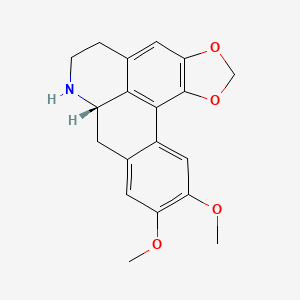

(12S)-16,17-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-21-14-7-11-5-13-17-10(3-4-20-13)6-16-19(24-9-23-16)18(17)12(11)8-15(14)22-2/h6-8,13,20H,3-5,9H2,1-2H3/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWJEUJZYKLCJG-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC3C4=C2C5=C(C=C4CCN3)OCO5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C[C@H]3C4=C2C5=C(C=C4CCN3)OCO5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180045 |

Source

|

| Record name | Nordicentrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25394-59-6 |

Source

|

| Record name | (7aS)-6,7,7a,8-Tetrahydro-10,11-dimethoxy-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25394-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nordicentrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025394596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nordicentrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORDICENTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9POY24CU2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

It is important to note that searches for "Nordicentrine" did not yield any relevant results. It is highly probable that this was a misspelling of "Dicentrine," an aporphine alkaloid that has been the subject of pharmacological research. This document focuses on the scientifically documented mechanism of action of Dicentrine.

An In-depth Technical Guide to the Mechanism of Action of Dicentrine

Dicentrine is a naturally occurring aporphine alkaloid found in various plant species, notably from the Lauraceae and Menispermaceae families, such as Lindera megaphylla and Stephania epigaea Lo.[1] It has demonstrated a range of pharmacological activities, pointing to a multi-target mechanism of action. This guide provides a detailed overview of the molecular mechanisms underlying Dicentrine's effects, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Core Mechanism: Alpha-1 Adrenoceptor Antagonism

The most extensively characterized mechanism of action for Dicentrine is its potent and selective antagonism of α1-adrenoceptors in vascular smooth muscle.[2][3] This action underlies its antihypertensive effects.[4][5]

Experimental Evidence and Protocols

Isolated Tissue Studies:

-

Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs' solution. The aorta is cut into rings, and the endothelium may be removed by gentle rubbing. These rings are then mounted in organ baths containing Krebs' solution, maintained at 37°C, and aerated with a 95% O2 / 5% CO2 mixture.

-

Protocol: After an equilibration period under a resting tension of 1.5 g, cumulative concentration-response curves to α1-adrenoceptor agonists such as noradrenaline or phenylephrine are generated in the absence and presence of increasing concentrations of Dicentrine. The antagonistic effect is quantified by determining the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

-

Results: Dicentrine competitively antagonizes noradrenaline- and phenylephrine-induced vasoconstriction.[2]

Quantitative Data: Adrenoceptor Antagonist Potency

| Agonist | Antagonist | Preparation | pA2 Value (Mean ± SEM) | Reference |

| Noradrenaline | Dicentrine | Rat Thoracic Aorta | 8.19 ± 0.09 | [2] |

| Phenylephrine | Dicentrine | Rat Thoracic Aorta | 9.01 ± 0.10 | [2] |

| Phenylephrine | Prazosin | Rat Thoracic Aorta | 10.60 ± 0.10 | [2] |

| Noradrenaline | Phentolamine | Rat Thoracic Aorta | 7.53 ± 0.10 | [2] |

| Noradrenaline | Yohimbine | Rat Thoracic Aorta | 6.20 ± 0.05 | [2] |

Signaling Pathway Analysis:

-

Protocol: To investigate the downstream effects of α1-adrenoceptor blockade, the formation of inositol monophosphate (IP1), a downstream second messenger, is measured. Rat thoracic aorta segments are incubated with [3H]-myo-inositol to label membrane phosphoinositides. After agonist stimulation in the presence or absence of Dicentrine, the reaction is stopped, and IP1 is separated by ion-exchange chromatography and quantified by liquid scintillation counting.

-

Results: Dicentrine suppresses noradrenaline-induced inositol monophosphate formation in the rat thoracic aorta, confirming its action on the Gq-protein coupled α1-adrenoceptor signaling cascade.[2]

Signaling Pathway of Dicentrine as an α1-Adrenoceptor Antagonist

Caption: Dicentrine blocks α1-adrenoceptor activation and downstream signaling.

Modulation of Ion Channels

Dicentrine has been shown to modulate the activity of several ion channels, contributing to its diverse pharmacological profile, including antinociceptive and antiarrhythmic effects.

TRPA1 Channel Interaction

Dicentrine exhibits antinociceptive (pain-relieving) effects, particularly in inflammatory pain models, which are mediated through its interaction with the Transient Receptor Potential Ankryin 1 (TRPA1) channel.[6][7][8]

Experimental Evidence and Protocols

In Vivo Nociception Assays:

-

Cinnamaldehyde-Induced Nociception: Male Swiss mice are pre-treated with Dicentrine orally or co-injected intraplantarly with the TRPA1 agonist, cinnamaldehyde. The time spent licking the injected paw is recorded as a measure of nociceptive behavior.

-

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain: CFA is injected into the mouse hind paw to induce inflammation. Mechanical hypersensitivity is assessed using von Frey filaments, and cold hypersensitivity is measured by the response to a drop of acetone. The effect of Dicentrine on these pain-related behaviors is then evaluated.

-

Results: Dicentrine reduces nociceptive behaviors induced by cinnamaldehyde and attenuates mechanical and cold hypersensitivity in the CFA model, suggesting an interaction with the TRPA1 pathway.[6][8]

Experimental Workflow for Investigating Dicentrine's Antinociceptive Effects

Caption: Workflow for evaluating the antinociceptive effects of Dicentrine.

Sodium and Potassium Channel Blockade

Dicentrine also exhibits electrophysiological effects on cardiac cells by blocking sodium and potassium channels, suggesting potential antiarrhythmic properties.[3][9]

Experimental Evidence and Protocols

Whole-Cell Patch Clamp Electrophysiology:

-

Cell Preparation: Single cardiac myocytes are isolated from rabbit hearts.

-

Protocol: The whole-cell patch-clamp technique is used to record action potentials and specific ion currents. To study sodium currents, potassium currents are blocked, and the cell is held at a negative potential, followed by depolarizing voltage steps. To study potassium currents, sodium and calcium channels are blocked, and the cell is subjected to depolarizing pulses from a holding potential. The effects of Dicentrine on the current-voltage relationships and the kinetics of these channels are then analyzed.

-

Results: In rabbit cardiac myocytes, Dicentrine was found to inhibit the transient potassium outward current and the sodium inward current, leading to a prolongation of the action potential duration.[9]

Anti-Cancer Activity

Dicentrine has demonstrated cytotoxic effects against various cancer cell lines through multiple mechanisms.[10]

Inhibition of Topoisomerase II

Dicentrine and its analogues can induce cell cycle arrest and apoptosis in cancer cells by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.

Experimental Evidence and Protocols

-

Cell Lines: Human cancer cell lines such as HL-60 (leukemia), A549 (lung adenocarcinoma), and HepG2 (hepatoma) are used.

-

Cell Cycle Analysis: Cells are treated with Dicentrine, stained with propidium iodide, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Apoptosis Assays: Apoptosis can be assessed by measuring the externalization of phosphatidylserine using Annexin V staining and flow cytometry, or by quantifying DNA fragmentation using an ELISA-based assay.

-

Topoisomerase II Activity Assay: The effect of Dicentrine on topoisomerase II activity is measured using a kinetoplast DNA (kDNA) concatenation assay. The ability of the enzyme to interlock small DNA circles into a large network in the presence and absence of Dicentrine is evaluated by gel electrophoresis.

-

Results: Dicentrine induces G2/M cell cycle arrest and apoptosis in cancer cells, and this is associated with the inhibition of topoisomerase II activity.

Modulation of NF-κB and AP-1 Signaling

Dicentrine can potentiate TNF-α-induced apoptosis and suppress the invasion of lung adenocarcinoma cells by modulating the NF-κB and AP-1 signaling pathways.

Experimental Evidence and Protocols

-

Cell Line: A549 human lung adenocarcinoma cells.

-

Apoptosis and Invasion Assays: The effect of Dicentrine in combination with TNF-α on apoptosis is measured as described above. Cell invasion is assessed using a Matrigel-coated Boyden chamber assay.

-

Western Blotting: The expression and phosphorylation status of key proteins in the NF-κB and AP-1 signaling pathways (e.g., TAK1, p38, JNK, Akt, p65, c-Jun) are analyzed by Western blotting.

-

Results: Dicentrine enhances TNF-α-induced apoptosis and inhibits invasion in A549 cells by suppressing the activation of TAK1, MAPKs, and Akt, which leads to reduced transcriptional activity of NF-κB and AP-1.

Signaling Pathway of Dicentrine's Anti-Cancer Effects in A549 Cells

Caption: Dicentrine inhibits NF-κB and AP-1 signaling pathways in cancer cells.

Inhibition of Protein Disulfide Isomerase (PDI)

Recent studies have identified Dicentrine as an inhibitor of protein disulfide isomerase (PDI), an enzyme that is overexpressed in many cancer cells and plays a role in tumor growth and survival.[3][11]

Experimental Evidence and Protocols

-

Cell Line: HepG2 human hepatoma cells.

-

PDI Inhibition Assay: The enzymatic activity of PDI is measured using an insulin turbidity assay. PDI reduces the disulfide bonds in insulin, causing it to aggregate, which can be measured spectrophotometrically. The ability of Dicentrine to inhibit this process is quantified.

-

Cell Viability Assay: The effect of Dicentrine on the viability of HepG2 cells is determined using an MTT assay.

-

Results: Dicentrine inhibits the enzymatic activity of PDI and reduces the viability of HepG2 cells.

Quantitative Data: PDI Inhibition

| Compound | Target | Assay | IC50 (µM) | Reference |

| Dicentrine | PDI | Insulin Turbidity | 56.70 | [11] |

| Dicentrinone | PDI | Insulin Turbidity | 43.95 | [11] |

Conclusion

Dicentrine is a pharmacologically active alkaloid with a complex mechanism of action. Its primary and most well-documented effect is the competitive antagonism of α1-adrenoceptors, which accounts for its vasodilatory and antihypertensive properties. Additionally, Dicentrine modulates the activity of TRPA1, sodium, and potassium ion channels, contributing to its antinociceptive and potential antiarrhythmic effects. Furthermore, Dicentrine exhibits promising anti-cancer activity through the inhibition of topoisomerase II and PDI, as well as the modulation of key pro-survival signaling pathways such as NF-κB and AP-1. The multifaceted nature of Dicentrine's interactions with various molecular targets makes it an interesting lead compound for the development of novel therapeutics for a range of disorders, from hypertension and chronic pain to cancer. Further research is warranted to fully elucidate the intricate details of its mechanisms and to explore its therapeutic potential in clinical settings.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-tumor effects of d-dicentrine from the root of Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. Effects of dicentrine on haemodynamic, plasma lipid, lipoprotein level and vascular reactivity in hyperlipidaemic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dicentrine Analogue-Induced G2/M Arrest and Apoptosis through Inhibition of Topoisomerase II Activity in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The electrophysiological effects of dicentrine on the conduction system of rabbit heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The electrophysiological effects of dicentrine on the conduction system of rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Haemodynamic effects of dicentrine, a novel alpha 1-adrenoceptor antagonist: comparison with prazosin in spontaneously hypertensive and normotensive Wistar-Kyoto rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Nordicentrine: A Technical Guide to its Discovery, Natural Sources, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordicentrine, a naturally occurring aporphine alkaloid, has been identified in several plant species and exhibits potential as a cytotoxic agent. This document provides a comprehensive overview of the discovery of this compound, its known natural sources, and detailed methodologies for its isolation and characterization. Quantitative data on its prevalence and biological activity are presented to support further research and development.

Introduction

This compound is an aporphine alkaloid with the chemical formula C₁₉H₁₉NO₄.[1] As a member of the vast family of isoquinoline alkaloids, it shares a characteristic tetracyclic ring structure. Aporphine alkaloids are known for their diverse pharmacological activities, and this compound has demonstrated moderate cytotoxic effects, making it a compound of interest for oncological research. This guide synthesizes the current knowledge on this compound to serve as a foundational resource for its further investigation.

Discovery of this compound

The initial discovery of this compound is not definitively documented in the readily available scientific literature. While its presence in various plant species has been confirmed, the seminal research identifying and naming the compound requires further historical investigation.

Natural Sources of this compound

This compound has been isolated from several plant species, primarily within the families Lauraceae, Annonaceae, and Magnoliaceae. The known natural sources are summarized in Table 1.

| Plant Species | Family | Plant Part | Reference |

| Litsea deccanensis | Lauraceae | Not Specified | [2] |

| Litsea salicifolia | Lauraceae | Not Specified | [3] |

| Xylopia poilanei | Annonaceae | Leaves | [4] |

| Talauma arcabucoana | Magnoliaceae | Stem Bark | [5] |

| Table 1: Documented Natural Sources of this compound |

At present, quantitative data on the yield of this compound from these plant sources is not extensively reported in the literature.

Experimental Protocols

General Alkaloid Extraction

A general procedure for the extraction of alkaloids from plant material serves as a basis for the isolation of this compound. This typically involves defatting the plant material, followed by extraction with an acidified solvent to protonate the nitrogen-containing alkaloids, rendering them soluble in the aqueous phase. Subsequent basification precipitates the alkaloids, which can then be extracted into an organic solvent.

Workflow for General Alkaloid Extraction

Caption: General workflow for the extraction and isolation of alkaloids from plant material.

Isolation of (-)-Nordicentrine from Talauma arcabucoana

While a highly detailed, step-by-step protocol is not available, the isolation of (-)-nordicentrine from the stem bark of Talauma arcabucoana has been reported.[5] The process would have likely followed the general alkaloid extraction workflow, with purification achieved through chromatographic techniques.

4.2.1 Suggested Purification Protocol: Column Chromatography

A common method for the purification of crude alkaloid mixtures is column chromatography.

-

Stationary Phase: Silica gel or alumina are frequently used as the stationary phase.

-

Mobile Phase: A gradient of non-polar to polar solvents is typically employed to elute compounds of increasing polarity. For aporphine alkaloids, solvent systems such as chloroform-methanol or dichloromethane-methanol mixtures are often effective.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with the pure compound are then combined and the solvent is evaporated.

Workflow for Column Chromatography Purification

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Nordicentrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordicentrine is a naturally occurring aporphine alkaloid found in various plant species. This technical guide provides a comprehensive overview of its chemical structure, stereochemical configuration, and physicochemical properties. While detailed experimental data remains somewhat elusive in publicly accessible databases, this document consolidates the available information, including its molecular formula, IUPAC name, and key physical constants. Furthermore, this guide discusses the general synthetic and analytical methodologies applicable to aporphine alkaloids, offering a framework for researchers working with this compound and related compounds. The potential pharmacological significance of this compound is also explored in the context of the known biological activities of the aporphine alkaloid class.

Chemical Structure and Properties

This compound is a tetracyclic isoquinoline alkaloid with the molecular formula C₁₉H₁₉NO₄.[1] Its systematic IUPAC name is (12S)-16,17-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-1(20),2(6),7,14,16,18-hexaene.[1] The structure features a dibenzo[de,g]quinoline core, characteristic of the aporphine alkaloid family.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₉NO₄ | PubChem[1] |

| Molecular Weight | 325.36 g/mol | PubChem[1] |

| CAS Number | 25394-59-6 | PubChem[1] |

| Melting Point | 254-255 °C (decomposition) | Dictionary of Natural Products, Encyclopedia of Traditional Chinese Medicines[2][3] |

| Specific Rotation | [α]D +31° (c=0.65, MeOH) for (+)-Nordicentrine | Dictionary of Natural Products, Encyclopedia of Traditional Chinese Medicines[2][3] |

| Topological Polar Surface Area | 41.6 Ų | PubChem[1] |

| XLogP3 | 3.1 | PubChem[1] |

Stereochemistry

The stereochemistry of this compound is defined by a single chiral center at the C6a position (following the dibenzo[de,g]quinoline numbering system). The naturally occurring enantiomer is specified as (S)-Nordicentrine. This configuration is crucial for its biological activity, as stereoisomers of aporphine alkaloids are known to exhibit different pharmacological profiles.

The absolute configuration was determined through chiroptical methods, specifically the measurement of its optical rotation. The positive specific rotation value of +31° for (+)-Nordicentrine indicates its dextrorotatory nature.[2][3]

Spectroscopic Data

Detailed, publicly available 1H and 13C NMR spectral data with full peak assignments for this compound are scarce. However, based on the known structure and data from related aporphine alkaloids, the expected spectral features can be predicted.

Expected 1H NMR (Proton NMR) Features:

-

Aromatic Protons: Several signals in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the protons on the two benzene rings.

-

Methoxy Protons: Two singlets, each integrating to 3H, in the upfield region (around δ 3.8-4.0 ppm), corresponding to the two methoxy groups.

-

Methylenedioxy Protons: A characteristic singlet or a pair of doublets (AB system) around δ 5.9-6.1 ppm, corresponding to the -O-CH₂-O- group.

-

Aliphatic Protons: A series of multiplets in the aliphatic region (δ 2.5-3.5 ppm) arising from the protons on the saturated portion of the piperidine ring.

-

N-H Proton: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

Expected 13C NMR (Carbon NMR) Features:

-

Aromatic and Olefinic Carbons: Multiple signals in the downfield region (δ 100-150 ppm).

-

Methoxy Carbons: Two signals around δ 55-60 ppm.

-

Methylenedioxy Carbon: A signal around δ 101 ppm.

-

Aliphatic Carbons: Signals in the upfield region (δ 25-60 ppm).

Experimental Protocols

General Isolation of Aporphine Alkaloids from Plant Material

Caption: General workflow for the isolation of aporphine alkaloids.

Methodology:

-

Extraction: The dried and powdered plant material (e.g., leaves, bark) is extracted with a suitable organic solvent like methanol or ethanol. This can be done by maceration at room temperature or by continuous extraction in a Soxhlet apparatus.

-

Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and then washed with a nonpolar organic solvent (e.g., hexane) to remove neutral and weakly basic compounds. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform). The organic layer, now containing the basic alkaloids, is collected.

-

Purification: The crude alkaloid fraction is concentrated and subjected to chromatographic techniques for purification. Column chromatography using silica gel or alumina, with a gradient of solvents (e.g., chloroform-methanol mixtures), is commonly employed. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Crystallization: Fractions containing the pure compound are combined, the solvent is evaporated, and the residue is crystallized from a suitable solvent (e.g., methanol) to obtain pure this compound.

Potential Signaling Pathways and Biological Activity

Direct experimental evidence for the mechanism of action and specific signaling pathways affected by this compound is not available in the reviewed literature. However, the biological activities of structurally related aporphine alkaloids can provide insights into its potential pharmacological profile.

Many aporphine alkaloids are known to interact with various receptors in the central nervous system, particularly dopaminergic and serotonergic receptors. Some exhibit antagonistic or partial agonistic activity at these receptors. Additionally, some aporphine alkaloids, like the related dicentrine, have been shown to be antagonists at α1-adrenoceptors.

Caption: Potential signaling pathways targeted by this compound.

Conclusion

References

Physical and chemical properties of Nordicentrine

COMPOUND ID: Nordicentrine | CAS: 25394-59-6 | Formula: C₁₉H₁₉NO₄

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, an aporphine alkaloid. The information is compiled for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and potential biological mechanisms.

Physical and Chemical Properties

This compound is a tetracyclic aromatic compound belonging to the isoquinoline alkaloid family. While extensive experimental data is limited in publicly accessible literature, the following properties have been reported or calculated.

Identification and Structure

| Identifier | Value | Source |

| IUPAC Name | (12S)-16,17-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-1(20),2(6),7,14,16,18-hexaene | PubChem[1] |

| Molecular Formula | C₁₉H₁₉NO₄ | PubChem[1] |

| CAS Number | 25394-59-6 | PubChem[1] |

| Synonyms | (-)-Nordicentrine, (+)-Nordicentrine, Actinodaphnine methyl ether | PubChem[1] |

| Canonical SMILES | COC1=C(C=C2C(=C1)C[C@H]3C4=C2C5=C(C=C4CCN3)OCO5)OC | PubChem[1] |

| InChIKey | YNWJEUJZYKLCJG-ZDUSSCGKSA-N | PubChem[1] |

Physicochemical Data

The following table summarizes the known and computed physicochemical properties of this compound.

| Property | Value | Type | Source |

| Molecular Weight | 325.4 g/mol | Computed | PubChem[1] |

| Melting Point | 254-255 °C (dec.) | Experimental | Encyclopedia of Traditional Chinese Medicines |

| Optical Rotation | [α]D³¹ = +31° (c = 0.65, MeOH) | Experimental | Encyclopedia of Traditional Chinese Medicines |

| XLogP3 | 2.8 | Computed | PubChem[1] |

| Hydrogen Bond Donors | 1 | Computed | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | Computed | PubChem[1] |

| Rotatable Bond Count | 2 | Computed | PubChem[1] |

Experimental Protocols

Isolation of (-)-Nordicentrine from Goniothalamus laoticus

The following protocol is adapted from the methodology described by Lekphrom, Kanokmedhakul, and Kanokmedhakul (2009).

2.1.1 Plant Material and Extraction:

-

Air-dried flowers of Goniothalamus laoticus (0.8 kg) were ground into a powder.

-

The powdered material was successively extracted with hexane (3 x 2 L), ethyl acetate (EtOAc) (3 x 2 L), and methanol (MeOH) (3 x 2 L) at room temperature.

-

The solvents were evaporated under reduced pressure to yield hexane (25.0 g), EtOAc (20.0 g), and MeOH (30.0 g) extracts.

2.1.2 Chromatographic Separation:

-

The active EtOAc extract (20.0 g) was subjected to quick column chromatography over silica gel (60 Å, 70-230 mesh).

-

Elution was performed with a gradient of hexane, hexane-EtOAc, EtOAc, and EtOAc-MeOH to afford seven fractions (A-G).

-

Fraction F (2.5 g) was further separated by silica gel column chromatography, eluting with a hexane-EtOAc gradient, to yield five subfractions (F1-F5).

-

Subfraction F3 (500 mg) was subjected to repeated silica gel column chromatography with a CH₂Cl₂-EtOAc gradient to yield impure (-)-Nordicentrine.

-

Final purification was achieved by preparative thin-layer chromatography (pTLC) using CH₂Cl₂-MeOH (95:5) as the mobile phase to afford pure (-)-Nordicentrine (10.0 mg) .

2.1.3 Structure Elucidation: The structure of the isolated compound was identified as (-)-Nordicentrine by comparison of its ¹H, ¹³C NMR, and mass spectrometry data with previously reported values.

Biological Activity and Mechanism of Action

This compound has demonstrated notable biological activity in several in vitro assays. The primary activities reported are cytotoxicity against cancer cell lines, antiplasmodial activity, and antimycobacterial activity.

Quantitative Biological Data

| Activity Type | Assay Target | Measurement | Value | Source |

| Cytotoxicity | KB (Oral Epidermoid Carcinoma) | IC₅₀ | 3.1 µg/mL | Lekphrom et al., 2009 |

| Cytotoxicity | BC1 (Breast Cancer) | IC₅₀ | 4.5 µg/mL | Lekphrom et al., 2009 |

| Cytotoxicity | NCI-H187 (Small Cell Lung Cancer) | IC₅₀ | 4.1 µg/mL | Lekphrom et al., 2009 |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ | 22.7 µg/mL | Lekphrom et al., 2009 |

| Antiplasmodial | Plasmodium falciparum (K1, multidrug-resistant) | IC₅₀ | 0.3 µg/mL | Lekphrom et al., 2009 |

| Antimycobacterial | Mycobacterium tuberculosis (H37Ra) | MIC | 12.5 µg/mL | Lekphrom et al., 2009 |

Mechanism of Action (Putative)

The specific signaling pathways and molecular targets of this compound have not been elucidated in the reviewed literature. However, based on the known mechanisms of other aporphine alkaloids, a plausible hypothesis for its cytotoxic effects involves the induction of apoptosis.

Many aporphine alkaloids exert their anticancer effects by triggering programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key signaling molecules often implicated include caspases (initiator and effector caspases like caspase-8, -9, and -3), the Bcl-2 family of proteins (regulating mitochondrial integrity), and transcription factors such as NF-κB, which is crucial for cell survival and inflammation. Furthermore, some related alkaloids have been shown to interfere with MAPK signaling pathways, which regulate cell proliferation and differentiation.

The diagram below illustrates a hypothetical signaling pathway for this compound-induced apoptosis, based on common mechanisms of related aporphine alkaloids. This pathway is speculative and requires experimental validation for this compound.

Conclusion and Future Directions

This compound is a natural product with demonstrated potent cytotoxic and antiplasmodial activities. The available data on its physical and chemical properties provide a solid foundation for further research. However, significant knowledge gaps remain. Future research should prioritize:

-

Total Synthesis: Development of a scalable and efficient synthetic route to enable further pharmacological studies and analog development.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways responsible for its biological effects, particularly its potent cytotoxicity.

-

In Vivo Efficacy: Evaluation of this compound's therapeutic potential in animal models of cancer and malaria.

This guide summarizes the current state of knowledge on this compound, providing a valuable resource for scientists engaged in natural product chemistry and drug discovery.

References

An In-depth Technical Guide to Nordicentrine and its Relationship to Other Aporphine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordicentrine is a naturally occurring aporphine alkaloid that has demonstrated a range of biological activities, including cytotoxic, antiplasmodial, and antimycobacterial effects. As a member of the extensive aporphine alkaloid family, its chemical structure and biological profile provide a valuable case study for structure-activity relationship (SAR) analysis and potential therapeutic development. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, its relationship to other aporphine alkaloids, its known biological activities with corresponding quantitative data, detailed experimental protocols for its bioassays, and a discussion of its likely mechanism of action. This document is intended to serve as a resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Introduction

Aporphine alkaloids are a large and structurally diverse class of isoquinoline alkaloids found in various plant families. These compounds are characterized by a tetracyclic core structure and have been the subject of extensive research due to their wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties[1]. This compound, also known as (-)-Nordicentrine or actinodaphnine methyl ether, is an aporphine alkaloid that has been isolated from plant species such as Goniothalamus laoticus and Ocotea velloziana.

Emerging research has highlighted the potential of this compound as a bioactive compound. Notably, studies have revealed its cytotoxicity against several human cancer cell lines, as well as its activity against the parasites responsible for malaria and tuberculosis[2]. This has spurred interest in its potential as a lead compound for the development of new therapeutic agents. Understanding the chemical properties, biological activities, and mechanism of action of this compound in the context of other aporphine alkaloids is crucial for guiding future research and development efforts.

Chemical and Physical Properties

This compound possesses the characteristic tetracyclic core of the aporphine alkaloid family. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (12S)-16,17-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-1(20),2(6),7,14,16,18-hexaene | PubChem |

| Molecular Formula | C₁₉H₁₉NO₄ | PubChem |

| Molecular Weight | 325.4 g/mol | PubChem |

| CAS Number | 25394-59-6 | PubChem |

| Appearance | Not reported | - |

| Solubility | Not reported | - |

| Melting Point | Not reported | - |

| SMILES | COC1=C(C=C2C(=C1)C[C@H]3C4=C2C5=C(C=C4CCN3)OCO5)OC | PubChem |

| InChI | InChI=1S/C19H19NO4/c1-21-14-7-11-5-13-17-10(3-4-20-13)6-16-19(24-9-23-16)18(17)12(11)8-15(14)22-2/h6-8,13,20H,3-5,9H2,1-2H3/t13-/m0/s1 | PubChem |

Relationship to Other Aporphine Alkaloids and Structure-Activity Relationships

The biological activity of aporphine alkaloids is significantly influenced by the substitution patterns on their tetracyclic core. This compound's structure, featuring two methoxy groups and a methylenedioxy bridge, is key to its bioactivity.

The presence of a 1,2-methylenedioxy group on the A-ring of the aporphine skeleton, as seen in this compound, is a recurring structural motif in cytotoxic aporphine alkaloids[3][4]. This feature is thought to enhance the molecule's ability to intercalate into DNA, a proposed mechanism of action for this class of compounds[3]. For instance, the well-studied aporphine alkaloid liriodenine , which also possesses a 1,2-methylenedioxy group, exhibits potent cytotoxic activity[5]. The planarity conferred by this group is believed to facilitate a more stable interaction with the DNA double helix[3].

In contrast, aporphine alkaloids lacking the methylenedioxy group or having different substitution patterns on the A and D rings can exhibit varied pharmacological profiles. For example, boldine , which has four hydroxyl groups, is known more for its antioxidant and hepatoprotective effects rather than potent cytotoxicity. The structural variations, including the presence and position of hydroxyl, methoxy, and methylenedioxy groups, directly impact the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Biological Activity of this compound

This compound has been evaluated for several biological activities, with the most significant findings in the areas of cytotoxicity, antiplasmodial, and antimycobacterial effects. The available quantitative data is summarized in the following tables.

Cytotoxic Activity

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) |

| KB | Human oral epidermoid carcinoma | 3.1 | 9.53 |

| BC-1 | Human breast cancer | 3.5 | 10.76 |

| NCI-H187 | Human small cell lung cancer | 2.8 | 8.61 |

| MCF-7 | Human breast adenocarcinoma | >50 | >153.6 |

Data sourced from Lekphrom et al., 2009.

Antiplasmodial Activity

| Organism | Strain | IC₅₀ (µg/mL) | IC₅₀ (µM) |

| Plasmodium falciparum | K1 (chloroquine-resistant) | 0.3 | 0.92 |

Data sourced from Lekphrom et al., 2009.

Antimycobacterial Activity

| Organism | Strain | MIC (µg/mL) | MIC (µM) |

| Mycobacterium tuberculosis | H37Ra | 12.5 | 38.41 |

Data sourced from Lekphrom et al., 2009.

Postulated Mechanism of Action

While specific mechanistic studies on this compound are limited, the mechanism of action for cytotoxic aporphine alkaloids, particularly those bearing a 1,2-methylenedioxy group, is believed to involve the disruption of fundamental cellular processes related to DNA replication and integrity.

The prevailing hypothesis is that these planar aromatic compounds act as DNA intercalating agents . This involves the insertion of the aporphine ring system between the base pairs of the DNA double helix. This intercalation can lead to a distortion of the DNA structure, thereby interfering with the binding of DNA polymerases and transcription factors, ultimately inhibiting DNA replication and transcription.

Furthermore, this DNA intercalation is often linked to the inhibition of topoisomerase I . Topoisomerase I is a crucial enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. By stabilizing the topoisomerase I-DNA covalent complex, aporphine alkaloids can prevent the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks, which can be converted to lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.

The diagram below illustrates this proposed mechanism of cytotoxic action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standard laboratory practices.

Total Synthesis of Aporphine Alkaloids

While a specific total synthesis for this compound has not been widely reported in peer-reviewed literature, the general approach to synthesizing aporphine alkaloids often involves a Pictet-Spengler reaction followed by intramolecular oxidative coupling. A representative workflow is depicted below.

Note: The specific starting materials and reaction conditions would need to be optimized to achieve the substitution pattern of this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC₅₀).

Materials:

-

Human cancer cell lines (e.g., KB, BC-1, NCI-H187)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antiplasmodial Assay (P. falciparum)

Objective: To determine the concentration of this compound that inhibits the growth of P. falciparum by 50% (IC₅₀).

Materials:

-

P. falciparum culture (e.g., K1 strain)

-

Human erythrocytes (O+)

-

RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃

-

This compound stock solution (in DMSO)

-

SYBR Green I dye

-

96-well microtiter plates

Procedure:

-

Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Assay Setup: Prepare serial dilutions of this compound in culture medium in a 96-well plate. Add 180 µL of a 1% parasitemia, 2% hematocrit parasite culture to each well.

-

Incubation: Incubate the plate for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I to each well.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis: Calculate the percentage of parasite growth inhibition for each concentration relative to the control. Determine the IC₅₀ value from the dose-response curve.

Antimycobacterial Assay (M. tuberculosis)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis.

Materials:

-

M. tuberculosis culture (e.g., H37Ra strain)

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase)

-

This compound stock solution (in DMSO)

-

Resazurin solution

-

96-well microtiter plates

Procedure:

-

Inoculum Preparation: Grow M. tuberculosis to mid-log phase and adjust the turbidity to a McFarland standard of 1.0.

-

Compound Dilution: Prepare serial dilutions of this compound in the supplemented Middlebrook 7H9 broth in a 96-well plate.

-

Inoculation: Add the prepared bacterial suspension to each well. Include a positive control (bacteria only) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 7 days.

-

MIC Determination: Add resazurin solution to each well and incubate for another 24 hours. The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink.

Conclusion and Future Directions

This compound is a promising aporphine alkaloid with demonstrated cytotoxic, antiplasmodial, and antimycobacterial activities. Its chemical structure, particularly the 1,2-methylenedioxy group, aligns with the structure-activity relationships observed for other cytotoxic aporphine alkaloids. The likely mechanism of action involves DNA intercalation and topoisomerase I inhibition, which are hallmarks of several potent anticancer agents.

For drug development professionals, this compound represents a valuable scaffold for the design of novel therapeutic agents. Future research should focus on several key areas:

-

Total Synthesis: The development of an efficient and scalable total synthesis of this compound is essential for further preclinical and clinical development. This would also enable the synthesis of analogues for more detailed SAR studies.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will provide a deeper understanding of its biological effects and could reveal novel therapeutic opportunities.

-

In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Analogue Development: The synthesis and biological evaluation of this compound analogues could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Potential Therapeutic Targets of Dicentrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known and potential therapeutic targets of Dicentrine, an aporphine alkaloid with a range of pharmacological activities. The information presented herein is intended to support further research and drug development efforts centered on this compound.

Introduction

Dicentrine is a naturally occurring aporphine alkaloid isolated from several plant species, including those of the Lauraceae family such as Lindera megaphylla and Ocotea puberula.[1][2][3][4] It has demonstrated a variety of biological effects, including antihypertensive, antinociceptive, anti-cancer, and leishmanicidal activities.[3][5][6][7] This guide summarizes the current understanding of Dicentrine's mechanisms of action, focusing on its molecular targets and associated signaling pathways.

Key Therapeutic Targets and Mechanisms of Action

Dicentrine's diverse pharmacological profile stems from its interaction with multiple molecular targets. The most well-characterized of these are α1-adrenoceptors, Transient Receptor Potential Ankryin 1 (TRPA1) channels, and several targets implicated in cancer progression, such as topoisomerase II and protein disulfide isomerase (PDI).

α1-Adrenergic Receptor Antagonism

Dicentrine is a potent and selective antagonist of α1-adrenoceptors in vascular smooth muscle.[2] This antagonism of noradrenaline and phenylephrine-induced vasoconstriction is competitive and is considered the primary mechanism for its antihypertensive effects.[2] Its efficacy in this regard has also pointed to its potential use in treating human hyperplastic prostates.[5][7]

Modulation of TRPA1 Channels

In models of acute and chronic inflammatory pain, Dicentrine has been shown to produce antinociceptive effects. Evidence suggests that this action is mediated through its interaction with TRPA1 channels, which are key modulators of pain and inflammation.[1][6] While a direct interaction is likely, the involvement of indirect intracellular signaling pathways has not been ruled out.[6]

Anti-Cancer Activity

Dicentrine has demonstrated significant anti-tumor effects across a range of cancer cell lines, including hepatoma, leukemia, lymphoma, and esophageal carcinoma.[4][7] Its anti-cancer activity is attributed to several mechanisms:

-

Inhibition of Macromolecule Biosynthesis: Dicentrine strongly inhibits the biosynthesis of DNA and RNA in hepatoma cell lines.[4][7]

-

Cell Cycle Arrest and Apoptosis: A Dicentrine analogue has been shown to induce G2/M phase cell cycle arrest and apoptosis in human cancer cells.[8]

-

Inhibition of Topoisomerase II: The aforementioned Dicentrine analogue was found to be a more potent inhibitor of topoisomerase II activity than Dicentrine itself, suggesting this as a key anti-cancer mechanism.[8]

-

Inhibition of Protein Disulfide Isomerase (PDI): Dicentrine and its derivative, dicentrinone, have been identified as inhibitors of PDI, an enzyme often overexpressed in cancer cells and critical for the folding of nascent polypeptides.[9]

-

Induction of Apoptosis and Necrosis in Prostate Cancer: Studies have indicated that Dicentrine and its N-oxide derivatives can induce both apoptotic and necrotic cell death in prostate cancer cell lines.[10]

Leishmanicidal Activity

Dicentrine has shown potent activity against both promastigote and amastigote forms of Leishmania (L.) amazonensis and Leishmania (V.) braziliensis.[3] A topical cream containing Dicentrine was effective in reducing lesion size and parasite load in a murine model of cutaneous leishmaniasis. This effect is correlated with immunomodulatory activity in macrophages.[3]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of Dicentrine.

Table 1: α1-Adrenoceptor Antagonist Activity

| Parameter | Agonist | Tissue | Value | Reference |

| pA2 | Noradrenaline | Rat Thoracic Aorta | 8.19 ± 0.09 | [2] |

| pA2 | Phenylephrine | Rat Thoracic Aorta | 9.01 ± 0.10 | [2] |

Table 2: Anti-Cancer and PDI Inhibition Activity

| Parameter | Cell Line/Target | Value (μM) | Reference |

| IC50 (Dicentrine) | Protein Disulfide Isomerase (PDI) | 56.70 | [9] |

| IC50 (Dicentrinone) | Protein Disulfide Isomerase (PDI) | 43.95 | [9] |

Table 3: Leishmanicidal and Cytotoxic Activity (24h)

| Parameter | Organism/Cell Line | Value (μg/mL) | Reference |

| EC50 | L. (L.) amazonensis promastigotes | 1.8 ± 0.4 | [3] |

| EC50 | L. (V.) braziliensis promastigotes | 1.5 ± 0.1 | [3] |

| CC50 | Macrophages | 17.8 ± 1.1 | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Dicentrine and a general workflow for assessing its anti-cancer properties.

Caption: Dicentrine's antagonism of the α1-adrenoceptor pathway.

Caption: Overview of Dicentrine's proposed anti-cancer mechanisms.

Caption: Experimental workflow for evaluating Dicentrine's anti-cancer activity.

Experimental Protocols

Detailed below are the methodologies for key experiments cited in the study of Dicentrine's biological activities.

α1-Adrenoceptor Antagonism Assay (Based on Rat Aortic Ring Preparation)

-

Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs solution. The aorta is cleaned of adherent tissue and cut into rings (2-3 mm). The endothelium may be removed by gentle rubbing of the intimal surface.

-

Organ Bath Setup: Aortic rings are mounted in organ baths containing Krebs solution at 37°C, bubbled with 95% O2 and 5% CO2. The rings are connected to isometric force transducers for continuous recording of tension.

-

Equilibration: Tissues are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with the bath solution being changed every 15-20 minutes.

-

Contraction Induction: A cumulative concentration-response curve is generated for an α1-agonist (e.g., noradrenaline or phenylephrine).

-

Antagonist Incubation: After washing the tissue, it is incubated with Dicentrine at a specific concentration for 30-60 minutes.

-

Second Agonist Response: The cumulative concentration-response curve for the agonist is repeated in the presence of Dicentrine.

-

Data Analysis: The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, is calculated using a Schild plot analysis. This quantifies the antagonist potency.[2]

MTT Assay for Cell Viability

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Dicentrine or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

PDI Inhibition (Insulin Turbidity Assay)

-

Principle: PDI catalyzes the reduction of disulfide bonds in insulin, leading to the aggregation of the insulin B-chain, which can be measured as an increase in turbidity.

-

Reaction Mixture: A reaction buffer is prepared containing insulin, dithiothreitol (DTT), and the test compound (Dicentrine) at various concentrations.

-

Initiation: The reaction is initiated by the addition of recombinant human PDI.

-

Turbidity Measurement: The increase in absorbance (turbidity) is monitored over time at 620-650 nm using a spectrophotometer.

-

Data Analysis: The rate of insulin aggregation is determined from the slope of the turbidity curve. The inhibitory effect of Dicentrine is calculated by comparing the reaction rates in the presence and absence of the compound. The IC50 value is determined from the dose-response curve.[9]

Conclusion

Dicentrine presents a compelling profile as a multi-target therapeutic agent. Its well-defined antagonism of α1-adrenoceptors provides a solid foundation for its development as an antihypertensive or for the treatment of benign prostatic hyperplasia. Furthermore, its diverse anti-cancer activities, including the inhibition of topoisomerase II and PDI, along with its antinociceptive and leishmanicidal properties, open up numerous avenues for further investigation and drug development. The experimental protocols and pathway analyses provided in this guide offer a framework for researchers to build upon in exploring the full therapeutic potential of Dicentrine.

References

- 1. Dicentrine - Wikipedia [en.wikipedia.org]

- 2. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dicentrine Purified from the Leaves of Ocotea puberula Controls the Intracellular Spread of L. (L.) amazonensis and L. (V.) braziliensis Amastigotes and Has Therapeutic Activity as a Topical Treatment in Experimental Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-tumor effects of d-dicentrine from the root of Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Plant Derived Aporphinic Alkaloid S-(+)-Dicentrine Induces Antinociceptive Effect in Both Acute and Chronic Inflammatory Pain Models: Evidence for a Role of TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. D-Dicentrine – a naturally occurring aporphine type isoquinoline alkaloid_Chemicalbook [chemicalbook.com]

- 8. Dicentrine Analogue-Induced G2/M Arrest and Apoptosis through Inhibition of Topoisomerase II Activity in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acgpubs.org [acgpubs.org]

- 10. Dicentrine and its N-oxide derivatives induces apo... - BV FAPESP [bv.fapesp.br]

Nordicentrine: A Technical Guide to its Role in Traditional Medicine and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordicentrine, a naturally occurring aporphine alkaloid, has been isolated from plant species with documented use in traditional medicine. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its ethnobotanical context, pharmacological activities, and putative mechanisms of action. Quantitative data from key studies are presented in structured tables for comparative analysis. Detailed experimental protocols for the primary bioassays are provided to facilitate reproducibility and further investigation. Furthermore, a proposed mechanism for its cytotoxic activity, based on the known actions of aporphine alkaloids, is visualized through a signaling pathway diagram. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this compound.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. Among these, alkaloids represent a diverse and pharmacologically significant class of compounds. This compound is an aporphine alkaloid that has been identified in plant species utilized in traditional healing practices. Aporphine alkaloids are characterized by a tetracyclic quinoline ring system and are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This guide synthesizes the available scientific literature on this compound to provide a detailed technical overview for the scientific community.

Ethnobotanical Context and Traditional Medicine

This compound has been isolated from at least two plant species: Goniothalamus laoticus and Ocotea velloziana. The traditional uses of Goniothalamus laoticus, in particular, provide a valuable context for understanding the potential therapeutic applications of its constituent compounds.

-

Goniothalamus laoticus : This plant, belonging to the Annonaceae family, is used in traditional Thai medicine. It is locally known as "Khao Lam-dong" and is utilized as a tonic and a febrifuge, a substance used to reduce fever. The isolation of this compound from the flowers of this plant suggests that it may contribute to the observed therapeutic effects.

Information regarding the specific traditional uses of Ocotea velloziana is not well-documented in the available scientific literature. However, the genus Ocotea is known for its use in traditional medicine across various cultures, primarily for its aromatic wood and the medicinal properties of its essential oils.

Pharmacological Activities of this compound

The primary pharmacological data available for this compound stems from a study by Lekphrom et al. (2009), which investigated its antiplasmodial, antimycobacterial, and cytotoxic activities.

Quantitative Data Summary

The following tables summarize the reported in vitro biological activities of this compound.

Table 1: Antiplasmodial and Antimycobacterial Activity of this compound

| Activity | Target Organism | Parameter | Value |

| Antiplasmodial | Plasmodium falciparum | IC₅₀ (µg/mL) | 0.3 |

| Antimycobacterial | Mycobacterium tuberculosis | MIC (µg/mL) | 12.5 |

IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| KB | Oral Epidermoid Carcinoma | 0.4 |

| BC1 | Breast Cancer | 0.4 |

| NCI-H187 | Small Cell Lung Cancer | 0.4 |

| MCF-7 | Breast Adenocarcinoma | 22.7 |

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard laboratory practices.

Isolation of (-)-Nordicentrine from Goniothalamus laoticus

-

Extraction : The dried flowers of Goniothalamus laoticus are ground into a fine powder and subjected to sequential extraction with solvents of increasing polarity, typically starting with hexane, followed by ethyl acetate, and finally methanol.

-

Fractionation : The crude extracts are concentrated under reduced pressure. The extract showing the desired biological activity is then subjected to column chromatography over silica gel.

-

Purification : Elution is performed using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification : Fractions containing the compound of interest are pooled and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure (-)-Nordicentrine.

-

Structure Elucidation : The chemical structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

In Vitro Antiplasmodial Activity Assay

A standard protocol for assessing the antiplasmodial activity against Plasmodium falciparum (K1, multidrug-resistant strain) involves the following steps:

-

Culturing : The parasites are maintained in continuous culture in human erythrocytes (blood group O+) in RPMI-1640 medium supplemented with 25 mM HEPES, 25 mM NaHCO₃, and 10% human serum.

-

Assay Setup : In a 96-well microtiter plate, serial dilutions of this compound are added to parasite-infected erythrocytes (2.5% hematocrit, 1% parasitemia).

-

Incubation : The plate is incubated for 48-72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Quantification of Parasite Growth : Parasite growth inhibition is determined by measuring the activity of parasite lactate dehydrogenase (pLDH). The pLDH assay involves the addition of a substrate solution (containing lactate, NAD⁺, and a chromogen) and measuring the absorbance at a specific wavelength (e.g., 650 nm).

-

Data Analysis : The IC₅₀ value is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Antimycobacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Ra is typically determined using a microplate-based assay, such as the Microplate Alamar Blue Assay (MABA):

-

Inoculum Preparation : A suspension of M. tuberculosis is prepared in a suitable broth (e.g., Middlebrook 7H9) and its turbidity is adjusted to a McFarland standard (e.g., 0.5) to obtain a standardized inoculum.

-

Assay Setup : In a 96-well microtiter plate, serial twofold dilutions of this compound are prepared in the broth.

-

Inoculation : A standardized inoculum of the mycobacteria is added to each well.

-

Incubation : The plate is incubated at 37°C for a period of 5-7 days.

-

Detection of Growth : A redox indicator, such as Alamar Blue or resazurin, is added to each well. A color change from blue to pink indicates bacterial growth.

-

MIC Determination : The MIC is defined as the lowest concentration of the compound that prevents the color change of the redox indicator.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound against various cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

-

Cell Seeding : Cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment : The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition : After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and the plate is incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

Proposed Mechanism of Action for Cytotoxicity

While specific mechanistic studies on this compound are limited, the cytotoxic activity of aporphine alkaloids is generally attributed to their ability to interact with DNA and inhibit the function of topoisomerase enzymes.

DNA Intercalation and Topoisomerase Inhibition

Aporphine alkaloids possess a planar aromatic structure that allows them to intercalate between the base pairs of the DNA double helix. This insertion into the DNA structure can lead to several cytotoxic effects:

-

Inhibition of DNA Replication and Transcription : The presence of the intercalated molecule can physically obstruct the progression of DNA and RNA polymerases, thereby halting DNA replication and transcription.

-

Induction of DNA Damage : The distortion of the DNA helix caused by intercalation can trigger cellular DNA damage responses.

-

Inhibition of Topoisomerase Enzymes : Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. Aporphine alkaloids can inhibit both topoisomerase I and II. They stabilize the transient DNA-topoisomerase cleavage complex, which leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis (programmed cell death).

The following diagram illustrates the proposed cytotoxic mechanism of action for this compound, based on the known activities of aporphine alkaloids.

Caption: Proposed cytotoxic mechanism of this compound.

Conclusion and Future Directions

This compound is a promising natural product with documented traditional use and potent in vitro biological activities, including antiplasmodial, antimycobacterial, and particularly strong cytotoxic effects against several cancer cell lines. The data presented in this guide highlight its potential as a lead compound for the development of new therapeutic agents.

Future research should focus on several key areas:

-

In-depth Mechanistic Studies : Elucidating the precise molecular targets and signaling pathways affected by this compound is crucial. Investigating its effects on specific topoisomerase isoforms and its potential to induce DNA damage and apoptosis in more detail will be essential.

-

In Vivo Efficacy and Safety : The promising in vitro data needs to be validated in animal models of malaria, tuberculosis, and cancer to assess its efficacy, pharmacokinetics, and safety profile.

-

Structure-Activity Relationship (SAR) Studies : Synthesizing and evaluating analogues of this compound could lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Investigation of Other Traditional Uses : Further research into the traditional uses of Goniothalamus laoticus as a tonic and febrifuge may reveal other pharmacological activities of this compound, such as anti-inflammatory or immunomodulatory effects.

Methodological & Application

Application Notes and Protocols: Total Synthesis of Nordicentrine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nordicentrine is a naturally occurring aporphine alkaloid characterized by a tetracyclic isoquinoline ring system. Aporphine alkaloids represent a large and structurally diverse family of natural products that have garnered significant interest from the scientific community due to their wide range of biological activities. These activities include potential anticancer, antiviral, and central nervous system effects, often attributed to their interaction with various receptors and signaling pathways. This document provides a comprehensive overview of a proposed total synthesis for this compound, along with protocols for key synthetic steps and a summary of the known biological activities of related aporphine alkaloids, which can serve as a guide for the synthesis and evaluation of this compound and its analogs.

Proposed Total Synthesis of (S)-Nordicentrine

The enantioselective total synthesis of (S)-Nordicentrine can be envisioned through a convergent strategy, commencing with the preparation of a substituted tetrahydroisoquinoline core, followed by intramolecular cyclization to construct the characteristic aporphine skeleton. A plausible and well-precedented approach involves a Bischler-Napieralski reaction to form the tetrahydroisoquinoline ring, followed by a Pschorr cyclization to achieve the final tetracyclic structure.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for (S)-Nordicentrine.

Experimental Protocols

Protocol 1: Synthesis of N-(3,4-Dimethoxyphenethyl)-2-(3,4-methylenedioxyphenyl)acetamide

-

Materials:

-

3,4-Dimethoxyphenethylamine

-

3,4-(Methylenedioxy)phenylacetyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

-

Procedure:

-

Dissolve 3,4-dimethoxyphenethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3,4-(methylenedioxy)phenylacetyl chloride (1.1 eq) in anhydrous DCM to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

-

Protocol 2: Bischler-Napieralski Cyclization and Reduction

-

Materials:

-

N-(3,4-Dimethoxyphenethyl)-2-(3,4-methylenedioxyphenyl)acetamide

-

Phosphorus oxychloride (POCl3)

-

Acetonitrile (anhydrous)

-

Sodium borohydride (NaBH4)

-

Methanol (MeOH)

-

-

Procedure:

-

Dissolve the amide from Protocol 1 (1.0 eq) in anhydrous acetonitrile.

-

Slowly add phosphorus oxychloride (2.0-3.0 eq) to the solution at 0 °C.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours.

-

Monitor the formation of the dihydroisoquinoline intermediate by TLC.

-

Cool the reaction mixture to room temperature and carefully concentrate under reduced pressure to remove excess POCl3 and solvent.

-

Dissolve the residue in methanol and cool to 0 °C.

-

Slowly add sodium borohydride (2.0-4.0 eq) in portions.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with DCM.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the tetrahydroisoquinoline intermediate.

-

Protocol 3: Pschorr Cyclization

-

Materials:

-

Aminated tetrahydroisoquinoline intermediate

-

Sodium nitrite (NaNO2)

-

Hydrochloric acid (HCl)

-

Copper powder

-

Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the aminated tetrahydroisoquinoline (1.0 eq) in a mixture of water and HCl at 0 °C.

-

Slowly add an aqueous solution of sodium nitrite (1.1 eq) while maintaining the temperature between 0-5 °C to form the diazonium salt.

-

In a separate flask, suspend copper powder (catalytic amount) in DMF.

-

Slowly add the cold diazonium salt solution to the stirred suspension of copper powder.

-

Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.

-

Cool the reaction mixture and pour it into water.

-

Extract the aqueous mixture with ethyl acetate or DCM.

-

Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO4, filter, and concentrate.

-

Purify the crude product by flash column chromatography to obtain racemic (±)-Nordicentrine.

-

Biological Activity of Aporphine Alkaloids

While specific biological data for this compound is limited in publicly available literature, the broader class of aporphine alkaloids has been extensively studied. The following tables summarize the known activities of related compounds, which can provide insights into the potential pharmacological profile of this compound and its synthetic analogs.

Cytotoxicity of Aporphine Alkaloids Against Cancer Cell Lines

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Nantenine | HCT-116 (Colon) | 23 | [1] |

| Nantenine | Caco-2 (Colon) | 38 | [1] |

| Liriodenine | A-549 (Lung) | 7.8 | [2] |

| Liriodenine | K-562 (Leukemia) | 8.2 | [2] |

| Norushinsunine | A-549 (Lung) | 7.4 | [2] |

| Norushinsunine | K-562 (Leukemia) | 7.9 | [2] |

| Unnamed Aporphine | HepG2 (Liver) | 3.20 | [3] |

| Unnamed Aporphine | MCF7 (Breast) | 3.10 | [3] |

| Nantenine | SMMC-7721 (Liver) | 70.08 | [4] |

| Corytuberine | SMMC-7721 (Liver) | 73.22 | [4] |

Interaction of Aporphine Alkaloids with Neurotransmitter Receptors

| Alkaloid | Receptor | Activity | Affinity (Ki or IC50) |

| (R)-Apomorphine | Dopamine D1 | Agonist | - |

| (S)-Bulbocapnine | Dopamine D1 | Antagonist | - |

| (R)-11-Hydroxyaporphine | Dopamine D1 | Antagonist | Potent |

| Asimilobine | Dopamine Receptors | Antagonist | Micromolar IC50 |

| O-Nornuciferine | Dopamine Receptors | Antagonist | Micromolar IC50 |

| N-Nornuciferine | Dopamine Receptors | Antagonist | Micromolar IC50 |

| Nuciferine | Dopamine Receptors | Antagonist | Micromolar IC50 |

Potential Signaling Pathway Involvement